{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol
Brand Name: Vulcanchem
CAS No.: 318469-40-8
VCID: VC2431620
InChI: InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C13H10F6N2O2
Molecular Weight: 340.22 g/mol

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol

CAS No.: 318469-40-8

Cat. No.: VC2431620

Molecular Formula: C13H10F6N2O2

Molecular Weight: 340.22 g/mol

* For research use only. Not for human or veterinary use.

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol - 318469-40-8

Specification

CAS No. 318469-40-8
Molecular Formula C13H10F6N2O2
Molecular Weight 340.22 g/mol
IUPAC Name [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol
Standard InChI InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Standard InChI Key BJRDDNWYIXOJIN-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol possesses a distinctive structure that combines several functional elements. The compound is built around a pyrazole heterocycle with four key substituents: a methyl group at the N-1 position, a trifluoromethyl group at the C-3 position, a 3-(trifluoromethyl)phenoxy group at the C-5 position, and a hydroxymethyl (CH₂OH) group at the C-4 position .

The presence of two trifluoromethyl groups is particularly noteworthy, as these moieties are known to confer special properties to organic molecules in medicinal chemistry applications. Trifluoromethyl groups typically enhance metabolic stability, improve lipophilicity, and can significantly alter binding interactions with biological targets.

Table 1 summarizes the fundamental chemical properties of this compound:

PropertyValue
CAS Number318469-40-8
Molecular FormulaC₁₃H₁₀F₆N₂O₂
Molecular Weight340.22-340.23 g/mol
Melting Point81-83°C
MFCD NumberMFCD00172663
InChI KeyBJRDDNWYIXOJIN-UHFFFAOYSA-N
SMILES NotationCn1c(c(c(n1)C(F)(F)F)CO)Oc2cccc(c2)C(F)(F)F

The structure-property relationships of this compound are heavily influenced by the arrangement of its functional groups. The hydroxymethyl group introduces a polar element that can participate in hydrogen bonding interactions, while the trifluoromethyl groups contribute to increased lipophilicity and potentially enhanced binding characteristics with protein targets .

Physical and Chemical Characteristics

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol exists as a solid at room temperature with a well-defined melting point of 81-83°C . The compound's physical and chemical characteristics are substantially influenced by its functional groups, particularly the two trifluoromethyl moieties.

Table 2: Physical and Chemical Properties

PropertyDescription/Value
Physical StateSolid
ColorNot specified in available data
Melting Point81-83°C
SolubilityLimited data available, likely soluble in common organic solvents
StabilityRecommended storage in cool, dry conditions
ReactivityHydroxymethyl group provides a site for further functionalization

The hydroxymethyl group introduces a reactive site for potential derivatization, making this compound valuable as a synthetic intermediate. This functional group can undergo various transformations including oxidation, esterification, and substitution reactions, enabling the synthesis of more complex structures .

Safety ParameterDetails
GHS Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P280: Wear protective gloves/protective clothing/eye protection/face protection
Storage RecommendationsP402 + P404: Store in a dry place. Store in a closed container

When working with this compound, standard laboratory safety protocols should be observed, including:

  • Use of appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses

  • Handling in a well-ventilated area, preferably a chemical fume hood

  • Avoiding contact with skin, eyes, and respiratory system

  • Proper storage in sealed containers kept in cool, dry conditions

  • Appropriate waste disposal following local regulations

The compound's safety data sheet (SDS) indicates it should be used primarily for research purposes with appropriate precautions .

SupplierCatalog NumberQuantityPrice (if available)Purity
INDOFINE Chemical Company26-4245500 mg$1,005.0097%
Key Organics/BIONETKEY001140203VariousNot specified95%
Matrix Scientific044771Multiple sizes (500 mg, 1g, 5g)Not specified≥95%
VWR101867-520Not specified$747.69 USD≥95%

Most suppliers categorize this compound as "for research use only" and apply restrictions on its use for human or veterinary applications . The relatively high price point suggests complex synthesis procedures and specialized applications in research contexts. Notably, delivery times for this compound can range from standard shipping to 3-4 weeks, depending on the supplier and stock availability .

The compound appears to be primarily marketed toward pharmaceutical research laboratories, academic institutions, and specialty chemical companies engaged in medicinal chemistry and drug development .

Related Compounds and Structural Analogs

Several structural analogs of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol have been identified and studied, providing additional context for understanding this compound's properties and potential applications.

Table 5: Notable Structural Analogs

CompoundCAS NumberKey Structural DifferencesNotable Features
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol318469-22-6Contains unsubstituted phenoxy group instead of 3-(trifluoromethyl)phenoxyLower molecular weight (272.23 g/mol); May have different lipophilicity profile
1-methyl-3/5-(trifluoromethyl)-1H-pyrazoleVariousLacks phenoxy and hydroxymethyl groupsKey intermediates in synthesis; Simpler structure

The structural analog [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol lacks the second trifluoromethyl group on the phenoxy substituent, which likely results in different physicochemical properties and potentially different biological activities . Comparing the properties and activities of these related compounds could provide valuable insights into structure-activity relationships.

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